molecular formula C11H17NO2 B1295137 2-[3-(6-Methylpyridin-2-yl)propoxy]ethanol CAS No. 70715-17-2

2-[3-(6-Methylpyridin-2-yl)propoxy]ethanol

Cat. No. B1295137
CAS RN: 70715-17-2
M. Wt: 195.26 g/mol
InChI Key: OIUHSFKEXYXWSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyridine-based compounds can be achieved through various methods. Paper describes the synthesis of benzyl ethers from alcohols using a stable, neutral organic salt, 2-benzyloxy-1-methylpyridinium triflate. This salt converts alcohols into benzyl ethers upon warming, suggesting that similar pyridinium salts could potentially be used in the synthesis of 2-[3-(6-Methylpyridin-2-yl)propoxy]ethanol.

In paper , 2-(pyridin-2-yl)ethanol is used as a protecting group for methacrylic acid, which can be selectively removed after polymerization. The synthesis of the monomer 2-(pyridin-2-yl)ethyl methacrylate is described, indicating that 2-(pyridin-2-yl)ethanol derivatives can be synthesized and later modified through polymerization techniques.

Molecular Structure Analysis

The molecular structure of pyridine-based compounds is crucial for their reactivity and physical properties. Paper provides an example of the molecular structure analysis of a related compound, 1-phenyl-2-(2-pyridyl)ethanol, obtained from a Knoevenagel condensation reaction. The compound crystallizes in a monoclinic system with a centrosymmetric space group, and the presence of intermolecular hydrogen bonds is noted. This information suggests that 2-[3-(6-Methylpyridin-2-yl)propoxy]ethanol may also form specific crystalline structures and engage in hydrogen bonding, which could influence its reactivity and stability.

Chemical Reactions Analysis

The reactivity of pyridine-based compounds can vary depending on their functional groups and molecular structure. While the specific chemical reactions of 2-[3-(6-Methylpyridin-2-yl)propoxy]ethanol are not detailed in the provided papers, the described reactions of similar compounds can offer some insights. For instance, the benzylation of alcohols described in paper and the cleavage of protecting groups in paper suggest that 2-[3-(6-Methylpyridin-2-yl)propoxy]ethanol could potentially undergo similar reactions, such as ether formation or deprotection under certain conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine-based compounds are influenced by their molecular structure and the nature of their substituents. Although the specific properties of 2-[3-(6-Methylpyridin-2-yl)propoxy]ethanol are not discussed in the papers, the synthesis methods and molecular structures presented imply that the compound may exhibit properties such as solubility in organic solvents, potential for hydrogen bonding, and stability under certain conditions. The stability of the 2-(pyridin-2-yl)ethyl protecting group under acidic conditions and its resistance to catalytic hydrogenolysis, as mentioned in paper , could be relevant to the stability of 2-[3-(6-Methylpyridin-2-yl)propoxy]ethanol.

Scientific Research Applications

Chemical Composition and Structural Studies

Research into the chemical structures similar to 2-[3-(6-Methylpyridin-2-yl)propoxy]ethanol has led to insights into the mechanism of bond cleavage during acidolysis of lignin, highlighting the significance of the γ-hydroxymethyl group in certain compounds. Studies like those conducted by Yokoyama (2015) in the Journal of Wood Chemistry and Technology demonstrate the complexity of interactions within chemical structures, which can inform the development of more efficient processes in the production of biofuels and other chemicals T. Yokoyama (2015).

Bio-Ethanol Reforming for Hydrogen Production

The conversion of bio-ethanol into hydrogen through reforming processes has been extensively studied, as illustrated by Ni, Leung, and Leung (2007) in the International Journal of Hydrogen Energy. Their research emphasizes the role of catalysts in enhancing hydrogen production from bio-ethanol, a renewable energy carrier. This work underscores the potential of using ethanol and its derivatives in sustainable energy technologies M. Ni, D. Leung, M. Leung (2007).

Environmental Impact and Groundwater Contamination

Studies on the environmental impact of ethanol and gasoline mixtures on groundwater contamination reveal that ethanol can affect the transport and fate of other contaminants like BTEX (benzene, toluene, ethylbenzene, and xylene) in the subsurface. Research by Powers et al. (2001) in Critical Reviews in Environmental Science and Technology provides a comprehensive review of how ethanol in gasohol spills might influence the mobility and degradation of BTEX compounds, suggesting that ethanol could increase plume lengths of these contaminants in groundwater systems S. Powers, C. S. Hunt, S. Heermann, H. Corseuil, D. Rice, P. Alvarez (2001).

Antioxidant Properties of Natural Compounds

Research into natural compounds with antioxidant properties, such as those found in propolis, highlights the potential for using derivatives of ethanol in preserving food quality and health. Studies like those by Fu-liang (2005) in the Journal of Bee show that propolis, which may contain ethanol extracts, exhibits strong antioxidant activities. This suggests that ethanol and its derivatives could play a role in the development of natural antioxidant agents for use in food and medicine Hu Fu-liang (2005).

Safety And Hazards

The compound may cause an allergic skin reaction and serious eye irritation. Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended. If it comes in contact with the eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

2-[3-(6-methylpyridin-2-yl)propoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-10-4-2-5-11(12-10)6-3-8-14-9-7-13/h2,4-5,13H,3,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIUHSFKEXYXWSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6072138
Record name 2-[3-(6-Methyl-2-pyridinyl)propoxy]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6072138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(6-Methylpyridin-2-yl)propoxy]ethanol

CAS RN

70715-17-2
Record name 2-[3-(6-Methyl-2-pyridinyl)propoxy]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70715-17-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 2-(3-(6-methyl-2-pyridinyl)propoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070715172
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2-[3-(6-methyl-2-pyridinyl)propoxy]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-[3-(6-Methyl-2-pyridinyl)propoxy]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6072138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[3-(β-Hydroxyethoxy)propyl]-6-methylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.